molecular formula C9H12N4O3 B1481953 ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate CAS No. 2097996-24-0

ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate

Cat. No. B1481953
M. Wt: 224.22 g/mol
InChI Key: VUCAIJRKZCYUOR-UHFFFAOYSA-N
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Description

Ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C9H12N4O3. It is a type of 1H-1,2,3-triazole analog .


Synthesis Analysis

The synthesis of similar 1H-1,2,3-triazole analogs has been accomplished using various starting materials. For instance, (S)-(-) ethyl lactate was used as a starting material in one study . The compound then underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium to afford the target molecules .


Molecular Structure Analysis

The molecular structure of ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate is characterized by the presence of a 1H-1,2,3-triazole ring . This moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences .


Chemical Reactions Analysis

1H-1,2,3-triazole analogs, including ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate, can be synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .

Scientific Research Applications

    Anticancer Activity

    • Results : Compounds 7d, 7e, 10a, and 10d exhibited promising cytotoxic activity (lower than 12 μM) against the Hela cell line. Most of the synthesized compounds showed selectivity against cancer cells while sparing normal cells .

    Copper-Catalyzed Click Chemistry

    • Application : Bioconjugation, drug delivery, and chemical biology .

    Antibacterial and Antifungal Properties

    • Results : Compound 22 demonstrated promising antibacterial and antifungal effects .

    Aromatase Inhibition

    • Results : Binding modes and interactions with the enzyme elucidated .

    Drug Discovery and Development

    • Results : Promising scaffold for future drug candidates .

Future Directions

The future directions in the research of 1H-1,2,3-triazole analogs like ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate could involve exploring their potential applications in pharmaceuticals and agrochemicals . Further studies could also focus on improving their synthesis methods and understanding their mechanisms of action .

properties

IUPAC Name

ethyl 3-(4-formyltriazol-1-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O3/c1-2-16-9(15)12-4-8(5-12)13-3-7(6-14)10-11-13/h3,6,8H,2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCAIJRKZCYUOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC(C1)N2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
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ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
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ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
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ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
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ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
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ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate

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